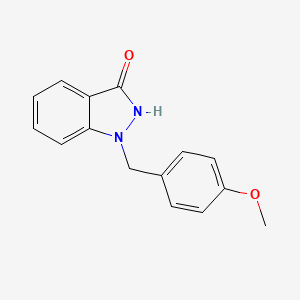

1H-Indazol-3-ol, 1-(p-methoxybenzyl)-

Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide range of pharmacological activities. pnrjournal.com This versatility has made indazole and its derivatives a subject of intense research and a common feature in numerous commercially available drugs and compounds undergoing clinical investigation. pnrjournal.comresearchgate.netnih.gov

The significance of the indazole nucleus is underscored by its presence in a variety of therapeutic agents. pnrjournal.com For instance, drugs like Benzydamine (an anti-inflammatory agent), Granisetron (a 5-HT3 antagonist for chemotherapy-induced nausea), and Pazopanib (a tyrosine kinase inhibitor for cancer treatment) all feature the indazole core. wikipedia.orgnih.govpnrjournal.com The diverse biological properties attributed to indazole-containing compounds stem from the unique chemical and electronic nature of the fused ring system, which allows for varied molecular interactions. researchgate.net

Table 1: Selected Biological Activities of Indazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation; many derivatives act as kinase inhibitors. | nih.govresearchgate.netresearchgate.netnih.gov |

| Anti-inflammatory | Reduction of inflammation, often by inhibiting pro-inflammatory cytokines. | nih.govresearchgate.netontosight.ai |

| Antibacterial | Activity against a range of bacterial microorganisms. | nih.govresearchgate.netontosight.ai |

| Antifungal | Efficacy against various fungal pathogens. | nih.govresearchgate.net |

| Anti-HIV | Inhibition of the human immunodeficiency virus. | researchgate.netresearchgate.net |

| Neuroprotective | Potential therapeutic effects in neurological disorders. | ontosight.ai |

The ongoing development of novel synthetic methodologies continues to expand the chemical space of indazole derivatives, allowing researchers to fine-tune their properties for enhanced potency and selectivity toward specific biological targets. researchgate.netdntb.gov.ua

Contextualizing 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- within the Broader Indazole Derivative Family

1H-Indazol-3-ol, 1-(p-methoxybenzyl)- is a specific derivative within the extensive family of indazole compounds. Its structure is characterized by the core 1H-indazole ring system, a hydroxyl (-OH) group at the C3-position, and a para-methoxybenzyl group attached to the N1-position of the pyrazole (B372694) ring. The hydroxyl group at the C3 position allows the compound to exist in tautomeric equilibrium with its keto form, 1-[(4-methoxyphenyl)methyl]-2H-indazol-3-one. uni.lunih.gov

Substitutions at the N1 and C3 positions are common strategies in the design of bioactive indazole derivatives. austinpublishinggroup.commdpi.com The N1-substituent, in this case, the p-methoxybenzyl group, can be crucial for modulating the compound's pharmacokinetic properties and its binding affinity to biological targets. austinpublishinggroup.com For example, research on other indazole series has shown that substituted benzyl (B1604629) groups at the N1 position are essential for certain activities. austinpublishinggroup.com

Table 2: Chemical Properties of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H14N2O2 | uni.lu |

| Molecular Weight | 254.28 g/mol | uni.lu |

| Monoisotopic Mass | 254.10553 Da | uni.lu |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-2H-indazol-3-one | uni.lu |

| SMILES | COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | uni.lu |

This compound is a member of the N1, C3-disubstituted indazole class. While specific research findings on 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- are not extensively detailed in readily available literature, its structure is representative of scaffolds investigated for a range of therapeutic applications, including enzyme inhibition. ontosight.aiontosight.ai

Historical and Evolving Academic Research Trajectories of Indazoles

The study of indazole chemistry has a rich history dating back over a century and a half. The field has undergone significant evolution, moving from foundational synthesis to the rational design of complex, biologically active molecules.

The initial discovery and synthesis of an indazole compound were first reported in 1863 by the German chemist Adolf von Baeyer. ontosight.ai Later, Emil Fischer further characterized the structure, defining indazole as a pyrazole ring fused to a benzene (B151609) ring. pnrjournal.comresearchgate.net Early research focused on understanding the fundamental chemical properties and reactivity of this novel heterocyclic system.

Over the decades, research trajectories have shifted dramatically. While classical synthetic methods were often multi-step and low-yielding, modern organic chemistry has introduced more efficient and sustainable approaches, including palladium-catalyzed reactions and green chemistry principles, to produce indazole compounds. ontosight.aiaustinpublishinggroup.com

The 20th and 21st centuries have seen an explosion of interest in the pharmacological potential of indazoles. ontosight.aiaustinpublishinggroup.com This shift was driven by the discovery that the indazole scaffold is present in numerous molecules with potent biological effects. pnrjournal.comresearchgate.net Current research is heavily focused on medicinal chemistry, with efforts directed at:

Target-Specific Drug Design: Synthesizing derivatives as inhibitors for specific enzymes, such as kinases, which are crucial in cancer cell signaling pathways. nih.govontosight.ai

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indazole scaffold to understand how different functional groups influence biological activity, leading to the optimization of lead compounds. nih.govmdpi.com

Expanding Therapeutic Applications: Investigating indazole derivatives for a growing list of diseases, including infectious diseases, neurodegenerative disorders, and metabolic conditions. researchgate.netnih.govontosight.ai

The journey of indazole research from a chemical curiosity to a cornerstone of modern drug discovery highlights the enduring importance of this heterocyclic scaffold. ontosight.aipnrjournal.com

Table 3: Timeline of Key Developments in Indazole Research

| Era | Key Development | Significance |

|---|---|---|

| 19th Century | First reported synthesis by Adolf von Baeyer (1863) and structural definition by Emil Fischer. ontosight.aipnrjournal.com | Established the foundational knowledge of the indazole chemical structure. |

| Early-Mid 20th Century | Exploration of fundamental chemical reactivity and synthesis of basic derivatives. | Expanded the understanding of indazole's chemical properties. |

| Late 20th Century | Discovery of significant biological activities, leading to increased interest from medicinal chemists. researchgate.netnih.gov | Shifted research focus towards pharmacological applications and drug development. |

| 21st Century | Development of efficient, catalytic synthesis methods and rational drug design. ontosight.aiaustinpublishinggroup.com Emergence of multiple indazole-based drugs in clinical use and trials. pnrjournal.comnih.gov | Revolutionized the ability to create diverse indazole libraries for high-throughput screening and targeted drug discovery. |

Structure

3D Structure

Properties

CAS No. |

1029-30-7 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2H-indazol-3-one |

InChI |

InChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16-17/h2-9H,10H2,1H3,(H,16,18) |

InChI Key |

BMKYHARYHCUVDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 1h Indazol 3 Ol, 1 P Methoxybenzyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons, carbons, and other magnetically active nuclei, such as nitrogen.

¹H NMR for Proton Assignment and Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, the spectrum is expected to show distinct signals corresponding to the protons of the indazole core and the p-methoxybenzyl substituent.

The aromatic region of the spectrum would feature signals for the four protons on the fused benzene (B151609) ring of the indazole system, typically appearing as complex multiplets due to spin-spin coupling. The protons of the p-substituted methoxybenzyl group would present as two distinct doublets, characteristic of an AA'BB' system. A sharp singlet would correspond to the three protons of the methoxy (B1213986) (–OCH₃) group, while another singlet would represent the two benzylic methylene (B1212753) (–CH₂–) protons. The position of the hydroxyl (–OH) proton signal can vary and may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indazole H-4, H-5, H-6, H-7 | 7.0 - 7.8 | m | - |

| Benzyl (B1604629) H-2', H-6' | ~7.2 | d | ~8.5 |

| Benzyl H-3', H-5' | ~6.8 | d | ~8.5 |

| CH₂ | ~5.3 | s | - |

| OCH₃ | ~3.7 | s | - |

| OH | Variable | br s | - |

¹³C NMR for Carbon Skeleton Elucidation and Tautomeric Distinction

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum for 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- would display signals for all 15 carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon.

A key aspect of the indazole-3-ol system is its potential for tautomerism, existing in equilibrium between the 1H-indazol-3-ol (enol) and 1,2-dihydro-3H-indazol-3-one (keto) forms. ¹³C NMR is particularly useful in distinguishing these tautomers. The chemical shift of the C3 carbon is highly indicative: a value in the range of 140-150 ppm is characteristic of the enol form (C-OH), whereas a shift further downfield, around 160-170 ppm, would suggest the keto form (C=O). nih.gov Spectroscopic data for similar N-substituted indazoles supports the predominance of the enol form. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Indazole) | ~145 |

| C3a, C7a (Indazole bridgehead) | ~125, ~140 |

| C4, C5, C6, C7 (Indazole) | 110 - 130 |

| C1' (Benzyl) | ~129 |

| C2', C6' (Benzyl) | ~128 |

| C3', C5' (Benzyl) | ~114 |

| C4' (Benzyl) | ~159 |

| CH₂ | ~50 |

| OCH₃ | ~55 |

¹⁵N NMR for Nitrogen Atom Characterization and Tautomeric Studies

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common, offers direct insight into the chemical environment of nitrogen atoms. For indazole systems, the chemical shifts of N1 and N2 are distinctly different and are sensitive to substitution and tautomeric form. nih.govacs.org In N-substituted indazoles, the chemical shift of the substituted nitrogen (N1) would differ significantly from that of the unsubstituted nitrogen (N2). This technique provides unambiguous evidence for the site of substitution on the indazole ring and can be a powerful tool, alongside ¹³C NMR, for studying the keto-enol tautomerism.

Two-Dimensional NMR Techniques (e.g., COSY, DEPT, HMBC, HSQC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for assigning the adjacent protons within the indazole and p-methoxybenzyl aromatic rings. usm.my

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, simplifying the analysis of the ¹³C NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of many carbon resonances based on the already assigned proton spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. usm.mymdpi.com This is particularly vital for identifying quaternary carbons and for confirming the connectivity between the p-methoxybenzyl group and the indazole core. For instance, a correlation between the methylene (–CH₂–) protons and the N1-adjacent carbons (C7a and C3) of the indazole ring would definitively confirm the position of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. Correlations might be observed between the methylene protons and protons on both the indazole (H-7) and phenyl (H-2', H-6') rings.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H stretching of the methylene and methoxy groups would be observed in the 2850-3000 cm⁻¹ region. Aromatic C=C double bond stretching vibrations would produce peaks in the 1450-1610 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the aryl ether and the alcohol would be expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1610 |

| C-O stretch (aryl ether) | 1230 - 1270 (strong) |

| C-O stretch (alcohol) | 1000 - 1050 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, the molecular formula is C₁₅H₁₄N₂O₂. The calculated monoisotopic mass is 254.10553 Da. uni.lu HRMS would be expected to show a protonated molecular ion peak [M+H]⁺ at m/z 255.1128. uni.lu

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. A characteristic and abundant fragment would be expected from the cleavage of the benzylic C-N bond. This would result in the formation of the p-methoxybenzyl cation at m/z 121. This fragmentation is analogous to the formation of the m/z 91 benzyl cation, which is the most abundant peak in the mass spectrum of the related compound 1-benzyl-1H-indazol-3-ol. nih.gov Another significant fragment could correspond to the indazol-3-ol portion of the molecule.

Absence of Publicly Available Crystallographic Data for 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-

Despite a thorough search of scientific databases and literature, no experimental X-ray crystallography data for the solid-state molecular structure of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- has been publicly reported. Consequently, a detailed analysis of its crystal structure, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

The determination of a molecule's three-dimensional arrangement in the solid state through single-crystal X-ray diffraction is a definitive analytical technique. It provides crucial insights into the conformational properties of the molecule and the nature of its packing in the crystal lattice, which are governed by various intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

While information on related indazole derivatives may be available, direct extrapolation of their crystallographic parameters to 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- would be speculative and scientifically unsound. The substitution pattern on the benzyl and indazole rings can significantly influence the molecular conformation and crystal packing.

Further research involving the synthesis of single crystals of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- and subsequent X-ray diffraction analysis is required to elucidate its precise solid-state molecular structure. Such a study would be necessary to generate the detailed crystallographic data tables and research findings requested. Without such primary data, any discussion under the specified outline would not be possible.

Computational and Theoretical Chemistry Studies of 1h Indazol 3 Ol, 1 P Methoxybenzyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, DFT calculations can elucidate its fundamental chemical and physical characteristics.

The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. This is typically achieved by finding the minimum energy structure on the potential energy surface. For indazole derivatives, DFT methods such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-31G(d,p) have been shown to provide reliable results. researchgate.netinpressco.comresearchgate.net The optimization process yields precise information about bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, which helps in understanding the molecule's reactivity. The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations; it visualizes the charge distribution and identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, the oxygen and nitrogen atoms are expected to be electron-rich centers, while the hydrogen atoms of the hydroxyl group and aromatic rings are likely to be electron-deficient.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-N2 | 1.38 | N2-N1-C7a | 112.5 |

| N1-C7a | 1.39 | N1-N2-C3 | 104.5 |

| N2-C3 | 1.35 | N2-C3-C3a | 111.0 |

| C3-O | 1.36 | O-C3-N2 | 125.0 |

| C3-C3a | 1.41 | C4-C5-C6 | 120.1 |

| C3a-C7a | 1.40 | C5-C6-C7 | 120.0 |

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.govuncw.eduresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. Studies on related heterocyclic compounds have shown that methods like B3LYP with larger basis sets such as 6-311++G(d,p) provide excellent correlation between calculated and experimental chemical shifts. nih.gov

| Atom | Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p)) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| OH | 10.5 | 10.8 |

| H4 | 7.8 | 7.9 |

| H7 | 7.6 | 7.7 |

| CH₂ | 5.4 | 5.5 |

| OCH₃ | 3.8 | 3.8 |

| ¹³C NMR | ||

| C3 | 155.0 | 154.5 |

| C7a | 142.1 | 141.8 |

| C3a | 123.5 | 123.0 |

| CH₂ | 50.2 | 50.0 |

| OCH₃ | 55.6 | 55.3 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE = ELUMO – EHOMO) are key parameters derived from DFT calculations. researchgate.netirjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. For indazole derivatives, these calculations help in predicting their reactivity in chemical reactions and their potential for charge transfer interactions with biological targets. doi.orgrsc.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Analysis of the molecular orbital surfaces shows the distribution of electron density. In a typical indazole derivative, the HOMO is often localized on the indazole ring system, while the LUMO may be distributed across both the indazole and the benzyl (B1604629) substituent, indicating the pathway for electronic transitions.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. Indazole derivatives are known to inhibit various protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.net Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established kinase target for which several indazole-based inhibitors have been developed. biotech-asia.orgnih.govnih.gov

A molecular docking simulation of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- into the ATP-binding site of VEGFR-2 (e.g., PDB ID: 4AGD) can reveal potential binding interactions. The simulation would predict the binding energy, a score that estimates the strength of the interaction, and identify key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and π-π stacking. Such studies suggest that the indazole core often forms crucial hydrogen bonds with hinge region residues of the kinase, while the benzyl substituent explores a deeper hydrophobic pocket. biotech-asia.org

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Cys919, Asp1046 (via indazole N-H and OH) |

| Hydrophobic Interactions | Val848, Ala866, Val916, Leu1035 |

| π-π Stacking | Phe1047 (with p-methoxybenzyl ring) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

For a series of related indazole analogs, both 2D and 3D-QSAR models can be developed.

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. nih.gov A multiple linear regression (MLR) or partial least squares (PLS) analysis is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀). For a series of anti-inflammatory indazoles, descriptors related to hydrophobicity and molecular shape are often found to be significant. researchgate.netresearchgate.net

| Model Equation | Statistical Parameters |

|---|---|

| pIC₅₀ = 0.5 * SlogP - 0.2 * TPSA + 0.8 * Chi4 + 2.5 | r² = 0.91 |

| q² = 0.82 | |

| pred_r² = 0.75 |

3D-QSAR models consider the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.govnih.gov In these methods, the molecules in a dataset are aligned, and steric and electrostatic fields (and in CoMSIA, also hydrophobic, hydrogen bond donor, and acceptor fields) are calculated around them. PLS is then used to correlate the variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For example, a CoMFA map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another, providing a clear roadmap for designing more potent analogs. researchgate.net

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (Cross-validated r²) | 0.65 | 0.68 |

| r² (Non-cross-validated r²) | 0.92 | 0.94 |

| pred_r² (External validation) | 0.78 | 0.81 |

| Field Contributions (%) | ||

| Steric | 55 | 25 |

| Electrostatic | 45 | 30 |

| Hydrophobic | - | 20 |

| H-Bond Acceptor | - | 15 |

| H-Bond Donor | - | 10 |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, offering a dynamic picture of its conformational landscape and stability. For 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, an MD simulation would typically be performed in a simulated physiological environment (e.g., solvated in water at a specific temperature and pressure).

The key findings from an MD simulation would include:

Conformational Flexibility: The simulation would reveal the rotational freedom around the single bonds, particularly the bond connecting the p-methoxybenzyl group to the indazole ring. This flexibility is crucial for the molecule's ability to adopt a conformation that is optimal for binding to a biological target.

Interaction with Solvent: The simulation would show how water molecules arrange around the solute, highlighting the hydration of polar groups like the hydroxyl and methoxy (B1213986) moieties.

Hydrogen Bonding Networks: Both intramolecular and intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the indazole ring would be analyzed. These interactions are critical for conformational stability and molecular recognition.

By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's dynamic behavior.

Conformational Analysis utilizing Molecular Mechanics and Quantum-Mechanical Semiempirical Techniques

Before running computationally expensive MD simulations, a thorough conformational analysis is often performed using faster methods like molecular mechanics (MM) and semiempirical quantum-mechanical techniques.

Molecular Mechanics (MM): Using classical force fields (e.g., MMFF94, AMBER), a systematic search of the conformational space of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- can be performed. This would involve rotating the flexible bonds and calculating the potential energy of each resulting conformation. The output would be a set of low-energy conformers.

Quantum-Mechanical Semiempirical Techniques (e.g., AM1, PM3): These methods provide a more accurate description of electronic effects than MM but are faster than higher-level quantum-mechanical calculations. The low-energy conformers identified by MM would typically be further optimized using a semiempirical method to refine their geometries and relative energies.

The combination of these techniques allows for an efficient exploration of the vast conformational space, identifying the most plausible structures that the molecule can adopt.

Cheminformatic Approaches in Compound Design and Analysis

Cheminformatics combines tools from chemistry, computer science, and information science to analyze and model chemical data. acm.org In the context of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, cheminformatic approaches would be invaluable for:

Virtual Screening: Using the structure of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- as a query, large chemical databases could be searched for structurally similar compounds. This can help in identifying other potential drug candidates or in understanding the structure-activity landscape around this scaffold. acm.org

ADMET Prediction: Cheminformatic models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, these models could estimate its oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects, guiding its further development.

Library Design: Based on a known active compound like 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, cheminformatic tools can be used to design a virtual library of analogs with diverse substitutions. This library can then be screened computationally to prioritize the synthesis of the most promising candidates.

The integration of these computational and theoretical approaches provides a powerful platform for the study and development of indazole derivatives like 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, enabling a more efficient and informed drug discovery process.

Structure Activity Relationship Sar Investigations of 1h Indazol 3 Ol, 1 P Methoxybenzyl and Indazole Derivatives

Impact of Substituent Groups on the Indazole Scaffold

The biological profile of an indazole derivative is profoundly influenced by the nature and position of its substituents. The core structure, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, offers several positions for modification, primarily at the N1 and C3 positions, as well as on the benzo portion of the scaffold.

Influence of the p-Methoxybenzyl Group at the N1 Position

The p-methoxybenzyl (PMB) group, in particular, introduces specific electronic and steric features. The methoxy (B1213986) group is an electron-donating group, which can influence the electron density of the entire indazole ring system. This modification can affect how the molecule participates in hydrogen bonding or π-π stacking interactions with a biological target. Furthermore, the PMB group can be a key factor in establishing favorable pharmacokinetic properties. Studies on related 1-benzyl-1H-indazole-3-carboxylic acids have demonstrated that substitutions on the benzyl (B1604629) ring are pivotal for activity. For instance, the introduction of halogens on the benzyl moiety significantly impacts antispermatogenic potency. nih.gov

| Compound ID | N1-Substituent | Resulting Activity Profile (Antispermatogenic) |

| 1 | 1-(2,4-dichlorobenzyl) | Potent Activity |

| 2 | 1-(2,4-dibromobenzyl) | Potent Activity |

| 3 | 1-(4-chloro-2-methylbenzyl) | Potent Activity |

| 4 | 1-benzyl (unsubstituted) | Reduced Activity |

Data derived from studies on 1-benzyl-1H-indazole-3-carboxylic acids. nih.gov

Role of the Hydroxyl Group at the C3 Position

The C3 position of the indazole scaffold is a primary site for functionalization and plays a vital role in mediating biological effects. nih.govpnrjournal.com The parent compound, 1H-Indazol-3-ol, exists in tautomeric equilibrium with its keto form, 1H-Indazol-3(2H)-one. nih.govtcichemicals.com This hydroxyl group is a key hydrogen bond donor and acceptor, which can facilitate critical interactions within a protein's binding pocket.

Moreover, the C3-hydroxyl group serves as a versatile chemical handle for introducing other functionalities to modulate activity. A compelling example is found in the development of Calcium-Release Activated Calcium (CRAC) channel blockers. SAR studies revealed that converting the C3-hydroxyl to a specific C3-carboxamide was absolutely critical for inhibitory activity. The orientation of the amide bond was paramount; the indazole-3-carboxamide derivative showed potent, sub-micromolar inhibition of calcium influx, whereas its reverse amide isomer was completely inactive. nih.govnih.govresearchgate.net This highlights the stringent steric and electronic requirements for activity at the C3 position.

| Compound Structure | Functional Group at C3 | Biological Activity (CRAC Channel Blockade, IC₅₀) |

| Indazole Derivative A | 3-Carboxamide (-CONHAr) | Sub-µM IC₅₀ (Potent) |

| Indazole Derivative B | Reverse Amide (-NHCOAr) | Inactive (>100 µM) |

Data illustrates the critical regiochemistry of the C3-substituent for CRAC channel inhibition. nih.govnih.gov

Effects of Substitutions on the Benzene Ring of the Indazole Core (e.g., Halogenation, Nitro Group Introduction)

Modifications to the benzene portion of the indazole core allow for fine-tuning of the molecule's electronic properties and can introduce new points of interaction with biological targets.

Halogenation: The introduction of halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. For example, a 6-bromoindazole was utilized as a key intermediate in the synthesis of VEGFR-2 inhibitors. chim.it The position and nature of the halogen can significantly alter the activity profile.

Nitro Group Introduction: The nitro group is a strong electron-withdrawing group that drastically alters the electronic character of the indazole ring. This can impact the pKa of the molecule and its ability to engage in specific interactions. Studies on 5-nitroindazole (B105863) derivatives have shown that this substitution can confer potent biological activities, including trichomonacidal and antichagasic effects. researchgate.net The placement of the nitro group is crucial; different isomers can exhibit distinct activity profiles.

| Compound ID | Substitution on Indazole Core | Noted Biological Activity |

| Derivative C | 5-Nitro | Remarkable trichomonacidal activity |

| Derivative D | 5-Nitro | Interesting antichagasic activity |

| Derivative E | 6-Bromo | Intermediate for VEGFR-2 inhibitors |

Data derived from various studies on substituted indazoles. chim.itresearchgate.net

Correlation between Specific Molecular Features and Predicted Activity Profiles

SAR investigations reveal clear correlations between specific structural elements of indazole derivatives and their resulting biological functions. These relationships are foundational for predicting the activity of novel analogs.

A primary correlation is the necessity of an N1-substituted benzyl group for certain activities, such as antispermatogenic effects. austinpublishinggroup.com The specific substitution pattern on this benzyl ring, particularly with halogens, directly correlates with increased potency. nih.gov

A second critical correlation is the functional group at the C3 position. For CRAC channel inhibition, a C3-carboxamide with a specific vector and orientation is required for high-potency blockade. Any deviation, such as reversing the amide linkage, leads to a complete loss of activity. nih.govnih.gov This suggests a highly specific binding mode where the carbonyl oxygen and amide proton act as key hydrogen bond acceptors and donors, respectively.

| Molecular Feature | Correlated Biological Activity | Key Finding |

| N1-Substituted Benzyl Group | Antispermatogenic | Essential for activity; halogenation on the benzyl ring enhances potency. austinpublishinggroup.comnih.gov |

| C3-Carboxamide Moiety | CRAC Channel Blockade | Specific regiochemistry is critical; reverse amides are inactive. nih.govnih.gov |

| C5-Nitro Group | Antiprotozoal (Trichomonacidal) | Confers potent activity against specific protozoa. researchgate.net |

Strategic Structural Modifications for Modulating Activity Profiles

Based on established SAR, several strategic modifications can be employed to rationally design and optimize the activity of 1H-Indazol-3-ol derivatives.

Systematic Exploration of N1-Benzyl Substituents: A primary strategy involves synthesizing a library of analogs with diverse substituents on the N1-benzyl ring. Modifications should probe electronic effects (e.g., methoxy, nitro, trifluoromethyl groups) and steric effects (e.g., methyl, tert-butyl groups) at the ortho, meta, and para positions to optimize target engagement.

Bioisosteric Replacement and Functionalization at C3: The C3-hydroxyl group is a prime target for modification. A key strategy is its conversion into various amides, esters, and ethers to explore new interactions within the target's binding site. As demonstrated by the CRAC channel blockers, creating carboxamides with diverse aryl groups is a highly effective strategy. nih.gov Furthermore, bioisosteric replacement of the hydroxyl group with other hydrogen-bonding moieties like an amine (to create 1H-indazol-3-amine derivatives) could unlock different biological activities. nih.gov

Positional Scanning on the Indazole Core: The benzene ring of the indazole scaffold can be systematically modified. Introducing halogens or other small functional groups at positions C4, C5, C6, and C7 can modulate the molecule's lipophilicity and electronic distribution. This can lead to enhanced potency, selectivity, or improved metabolic stability. For example, moving a nitro group from the C5 to the C6 or C7 position could lead to a different selectivity profile.

By systematically applying these structural modifications, researchers can navigate the chemical space around the 1H-indazol-3-ol, 1-(p-methoxybenzyl)- scaffold to fine-tune its properties and develop derivatives with highly optimized and specific activity profiles.

Mechanistic Investigations of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- Formation and Chemical Reactions: A Review of Current Scientific Understanding

Despite a thorough review of available scientific literature, detailed mechanistic investigations focusing specifically on the formation and chemical reactions of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- are not presently available. Research in this area has predominantly centered on the broader class of indazoles and their derivatives, with specific studies on the title compound being notably absent. Consequently, a comprehensive analysis of its reaction pathways, transition states, catalytic influences, reaction intermediates, and the thermodynamics of its tautomeric equilibria cannot be constructed based on current research findings.

The synthesis of the indazole core is a well-established area of organic chemistry, with numerous methods developed for its construction. These often involve the cyclization of suitably substituted phenylhydrazines or related precursors. For instance, a prominent method for the synthesis of 1H-indazoles is the silver(I)-mediated intramolecular oxidative C–H amination. Preliminary mechanistic studies of this reaction suggest that it proceeds via a single electron transfer (SET) mechanism. However, these investigations have been conducted on a range of 3-substituted indazoles and not specifically on 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-.

Similarly, the synthesis of indazolones, which are structurally related to indazol-3-ols, has been explored. One such method involves the reaction of primary alkyl amines with o-nitrobenzyl alcohols, which is proposed to proceed through an in situ generated o-nitrosobenzaldehyde intermediate. While this provides insight into the formation of the indazolone ring system, its direct applicability to the synthesis and mechanism of formation of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- has not been documented.

The tautomeric equilibrium between 1H-indazole and 2H-indazole is a fundamental aspect of indazole chemistry. Generally, the 1H-tautomer is considered to be the more thermodynamically stable form. However, the specific kinetic and thermodynamic parameters governing this equilibrium for 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- have not been reported.

Tautomerism and Isomerism in Indazol 3 Ol Systems

1H-Indazol-3-ol versus 1H-Indazol-3(2H)-one Tautomerism

For indazole derivatives bearing a hydroxyl group at the C3 position, a significant prototropic tautomerism exists between the hydroxy form (1H-indazol-3-ol) and the keto form (1,2-dihydro-3H-indazol-3-one or indazolone). This equilibrium is a critical aspect of their chemical identity.

The position of the tautomeric equilibrium for indazol-3-ol systems is highly sensitive to the physical state and the surrounding solvent environment. In the solid state, indazol-3-one derivatives often exist exclusively as the keto tautomer (indazolone form). thieme-connect.de However, in solution, the equilibrium can shift significantly. researchgate.net

Studies on the parent indazolin-3-one have shown that while the keto form is present in the solid state, the hydroxy (1H-indazol-3-ol) tautomer is the predominant species in solvents like dimethyl sulfoxide (B87167) (DMSO), accounting for 75–85% of the mixture. thieme-connect.de In contrast, the keto form is favored in more polar and H-bonding solvents. researchgate.net This solvent-dependent equilibrium is crucial for understanding the behavior of these compounds in different chemical and biological media.

| Condition | Predominant Tautomer | Supporting Evidence |

|---|---|---|

| Solid State | 1H-Indazol-3(2H)-one (Keto) | X-ray Crystallography and Solid-State NMR studies on parent compounds often show the keto form as the sole tautomer. thieme-connect.deresearchgate.net |

| Solution (DMSO) | 1H-Indazol-3-ol (Hydroxy) | Solution-state 13C and 15N NMR studies indicate the hydroxy form is the major tautomer (75-85%). thieme-connect.de |

| Solution (Protic/Polar Solvents) | 1H-Indazol-3(2H)-one (Keto) | The keto form is generally favored in polar and H-bonding solvents. researchgate.net |

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for identifying and quantifying tautomeric forms in solution and the solid state. numberanalytics.comresearchgate.netbohrium.com The distinction between the 1H-indazol-3-ol and 1H-indazol-3(2H)-one tautomers relies on characteristic differences in their spectral data.

NMR Spectroscopy : 13C and 15N NMR are particularly informative. The chemical shift of the C3 carbon is a key indicator: in the hydroxy tautomer, it resonates at a chemical shift typical for an aromatic carbon bearing an oxygen, whereas in the keto tautomer, it exhibits a characteristic downfield shift indicative of a carbonyl carbon. researchgate.net Solid-state CPMAS NMR has been instrumental in confirming the keto structure in the crystalline form. researchgate.net

Infrared (IR) Spectroscopy : The IR spectra can also provide evidence. The hydroxy form would be expected to show a characteristic O-H stretching band, while the keto form would display a prominent C=O stretching absorption.

Computational Calculations : Theoretical calculations of NMR absolute shieldings, often using methods like GIAO/B3LYP, have been successfully used to support experimental findings and determine the tautomeric equilibrium in solution. researchgate.net

| Spectroscopic Technique | 1H-Indazol-3-ol Signature | 1H-Indazol-3(2H)-one Signature |

|---|---|---|

| 13C NMR | C3 signal characteristic of C-OH | C3 signal shifted downfield, characteristic of C=O |

| 1H NMR | Presence of a mobile O-H proton signal | Presence of a mobile N-H proton signal |

| IR Spectroscopy | Broad O-H stretching band | Strong C=O stretching band |

Tautomeric Influence on Chemical Reactivity and Stability

The tautomeric equilibrium directly impacts the chemical reactivity and stability of indazol-3-ol derivatives. The presence of two distinct tautomers means the molecule can react through different pathways depending on the conditions and the nature of the reacting species. For instance, in alkylation reactions, the nucleophilicity of the oxygen atom in the -ol form versus the N2 nitrogen in the -one form can lead to different products (O-alkylation vs. N-alkylation).

Characterization of Isomeric Forms (1H, 2H, and 3H Indazoles) and their Relative Stabilities

Beyond the prototropic tautomerism at C3, the indazole ring itself exhibits annular tautomerism, leading to positional isomers based on the location of the imino proton (or substituent) on the nitrogen atoms of the pyrazole (B372694) ring. researchgate.netpnrjournal.com

1H-Indazole : The proton (or substituent) is on the N1 nitrogen. This form is generally the most thermodynamically stable isomer for the parent indazole. nih.govnih.govchemicalbook.com Its greater stability is attributed to its benzenoid electronic structure, which confers a higher degree of aromaticity. thieme-connect.deresearchgate.net

2H-Indazole : The proton (or substituent) is on the N2 nitrogen. This isomer is less stable than the 1H form. chemicalbook.comnih.gov It possesses an o-quinonoid structure, which is less aromatic and therefore higher in energy. thieme-connect.deresearchgate.net

3H-Indazole : This is a non-aromatic tautomer that is rarely encountered and generally much less stable than the 1H and 2H forms. thieme-connect.dechemicalbook.com

The energy difference between the 1H and 2H tautomers of unsubstituted indazole is significant, with the 1H form being more stable by approximately 15 kJ·mol⁻¹. nih.gov While the p-methoxybenzyl group is fixed at the N1 position in the title compound, understanding the inherent stability differences between the N1 and N2 positions is crucial for predicting reaction outcomes where isomerization might be possible or when synthesizing N2-substituted analogues.

Computational Predictions of Tautomeric Preferences and Energy Differences

Computational chemistry provides valuable insights into the relative energies and stabilities of tautomers and isomers that can be difficult to measure experimentally. nih.gov Numerous theoretical studies have been conducted on the indazole and indazol-3-ol systems.

For the parent indazole, calculations consistently predict the 1H-tautomer to be more stable than the 2H-tautomer. The magnitude of this energy difference varies slightly depending on the level of theory employed. For instance, MP2/6-31G** calculations indicate the 1H-tautomer is more stable by 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹). chemicalbook.comnih.govresearchgate.net Similar results have been obtained with other methods, such as B3LYP. researchgate.net

For the indazolin-3-one system, theoretical calculations support the experimental observation that the 1H-indazol-3-ol (hydroxy) tautomer is the most stable form. researchgate.net These computational models are essential for predicting how substituents, like the 1-(p-methoxybenzyl) group, might influence the tautomeric preference.

| Tautomer Comparison | Computational Method | Calculated ΔE (1H more stable) | Reference |

|---|---|---|---|

| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | nih.gov |

| 1H-Indazole vs. 2H-Indazole | MP2/cc-pVTZ | 13.6 kJ·mol⁻¹ | researchgate.net |

| 1H-Indazole vs. 2H-Indazole | G2 | 20.3 kJ·mol⁻¹ | researchgate.net |

| 1H-Indazol-3-ol vs. Tautomers | B3LYP/6-311++G(d,p) | 1H-indazol-3-ol is the most stable tautomer | researchgate.net |

Q & A

Q. What are the validated synthetic routes for 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, and what intermediates are critical for yield optimization?

The compound can be synthesized via benzylation of 1H-indazol-3-ol using p-methoxybenzyl chloride under basic conditions. Key intermediates include the sodium salt of 1-benzyl-3-hydroxy-1H-indazole (CAS 13185-09-6), which facilitates solubility and reactivity during alkylation . Purity assessment via HPLC or NMR is essential to confirm the absence of byproducts like unreacted starting materials or over-alkylated derivatives .

Q. How is the purity of 1H-Indazol-3-ol, 1-(p-methoxybenzyl)-, assessed in pharmacological studies?

Purity is typically determined using chromatographic methods (e.g., reverse-phase HPLC with UV detection) and spectroscopic techniques (¹H/¹³C NMR). The British Pharmacopoeia Chemical Reference Substance (BPCRS) provides standardized protocols for purity validation, ensuring batch-to-batch consistency . Residual solvents or counterions (e.g., sodium in the salt form) require ion chromatography or mass spectrometry for quantification .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. The compound may induce allergic reactions or skin irritation, as observed in structurally similar benzimidazole derivatives . Work should be conducted in a fume hood to minimize inhalation risks, and spills must be contained using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of 1H-Indazol-3-ol derivatives?

SC-XRD parameters (e.g., monoclinic space group P2₁/c, unit cell dimensions a = 7.97 Å, b = 16.43 Å) derived from analogous benzimidazole structures can guide data collection. Use the SHELX suite for structure refinement: SHELXL optimizes hydrogen bonding networks, while SHELXD resolves phase problems in twinned crystals. High-resolution data (>1.0 Å) improves accuracy in mapping electron density for the methoxybenzyl substituent .

Q. What strategies address contradictions in stability data under varying pH conditions?

Stability studies in buffered solutions (pH 1–13) reveal hydrolysis of the methoxy group under acidic conditions (pH < 3) and indazole ring degradation in alkaline media (pH > 10). Conflicting reports may arise from differences in salt forms (e.g., sodium vs. free acid). Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways and validate with LC-MS for degradant identification .

Q. How can computational methods predict the compound’s binding affinity for target proteins?

Density Functional Theory (DFT) calculations optimize the geometry of the indazole core and methoxybenzyl side chain. Molecular docking (e.g., AutoDock Vina) with proteins like cytochrome P450 isoforms evaluates steric and electronic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd) .

Methodological Considerations

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from SC-XRD to identify polymorphs.

- Differential Scanning Calorimetry (DSC): Detect melting point variations (>5°C) between forms.

- Solid-state NMR: Resolve hydrogen-bonding networks influencing crystallinity .

Q. How do researchers reconcile discrepancies in biological activity across in vitro and in vivo studies?

Contradictions may arise from metabolic instability or off-target effects. Use metabolic profiling (e.g., liver microsome assays) to identify active metabolites. Adjust experimental design by incorporating pharmacokinetic parameters (e.g., bioavailability, half-life) from rodent models. Cross-validate with transcriptomic or proteomic datasets to confirm mechanism-of-action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.